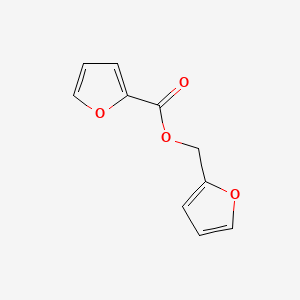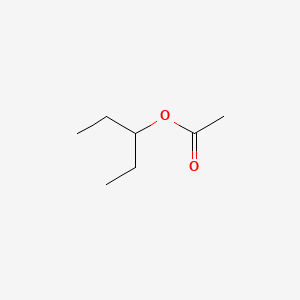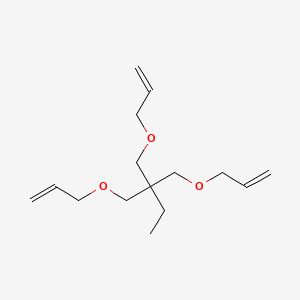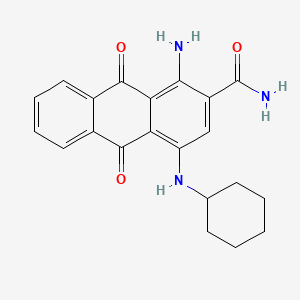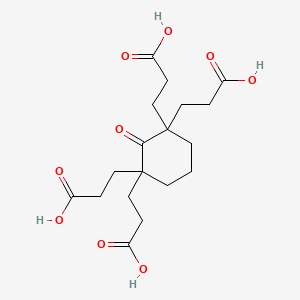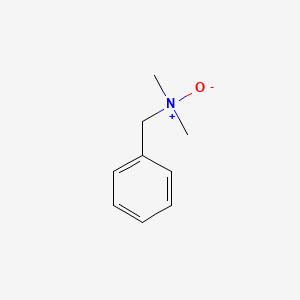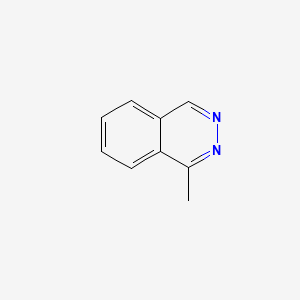
1-Methylphthalazine
Übersicht
Beschreibung
1-Methylphthalazine is an organic compound with the molecular formula C9H8N2. It is a derivative of phthalazine, a bicyclic heterocycle consisting of a benzene ring fused to a pyridazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylphthalazine can be synthesized through several methods. One common approach involves the lithiation of substituted 2-bromobenzaldehyde acetals, followed by formylation, deprotection, and condensative cyclization with hydrazine . The reaction conditions typically involve the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C to -40°C), followed by the addition of anhydrous N,N-dimethylformamide. The resulting aldehydes are then deprotected and reacted with hydrazine in ethanol to yield the desired phthalazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using alkaline potassium permanganate to yield pyridazine dicarboxylic acid.
Reduction: Reduction with zinc and hydrochloric acid produces orthoxylylene diamine.
Substitution: It forms addition products with alkyl iodides and undergoes substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl iodides, phosphorus oxychloride, and other halogenating agents.
Major Products Formed:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Chlorphthalazine, isoindole, and phthalimidine.
Wissenschaftliche Forschungsanwendungen
1-Methylphthalazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylphthalazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial growth . Others may interact with gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2), and voltage-gated calcium channels, contributing to their pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methylphthalazine can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which shares the same bicyclic structure but lacks the methyl group.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms in the bicyclic ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various pharmacological and industrial applications, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-methylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-9-5-3-2-4-8(9)6-10-11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPPGNAYZJZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343321 | |
| Record name | 1-Methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5004-46-6 | |
| Record name | 1-Methylphthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5004-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


